7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828860
InChI: InChI=1S/C15H11F2N3O2/c1-8-2-4-9(5-3-8)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-7,13H,1H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O
Molecular Formula: C15H11F2N3O2
Molecular Weight: 303.26 g/mol

7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13828860

Molecular Formula: C15H11F2N3O2

Molecular Weight: 303.26 g/mol

* For research use only. Not for human or veterinary use.

7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -

Specification

Molecular Formula C15H11F2N3O2
Molecular Weight 303.26 g/mol
IUPAC Name 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C15H11F2N3O2/c1-8-2-4-9(5-3-8)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-7,13H,1H3,(H,21,22)
Standard InChI Key NXTYPWWVNWYFNY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7. The 3-position is occupied by a carboxylic acid group (–COOH), while the 5- and 7-positions feature a p-tolyl (–C₆H₄CH₃) and difluoromethyl (–CF₂H) group, respectively . This arrangement creates a planar bicyclic system with conjugated π-electrons, which may facilitate interactions with biological targets through hydrogen bonding and hydrophobic effects.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅F₂N₃O₂
Molecular Weight307.29 g/mol
IUPAC Name7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Key Functional GroupsCarboxylic acid, difluoromethyl, p-tolyl
Topological Polar Surface Area~85 Ų (estimated)

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the p-tolyl substituent contributes to lipophilicity, potentially improving membrane permeability .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of 7-(difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves sequential cyclization and functionalization steps. A representative pathway includes:

  • Formation of the Pyrimidine Core: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with a β-keto ester derivative under acidic conditions yields the pyrazolo[1,5-a]pyrimidine skeleton.

  • Introduction of the p-Tolyl Group: Suzuki-Miyaura cross-coupling with p-tolylboronic acid installs the aryl substituent at position 5.

  • Difluoromethylation: Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) introduces the –CF₂H group at position 7 .

  • Carboxylic Acid Formation: Hydrolysis of a pre-installed ester group (–COOR) under basic conditions produces the final carboxylic acid.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationHCl (cat.), ethanol, reflux65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C70–80
DifluoromethylationDAST, CH₂Cl₂, −20°C to RT50–60
Ester HydrolysisNaOH (aq.), THF, reflux85–90

Optimization efforts focus on improving selectivity during difluoromethylation and reducing side reactions in the cross-coupling step .

Mechanism of Action and Biological Activities

Putative Targets and Pathways

Although the exact biological targets remain under investigation, preliminary studies suggest dual mechanisms:

  • Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzyme active sites, such as kinases or phosphodiesterases, disrupting signal transduction.

  • Receptor Modulation: The planar aromatic system could interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, altering downstream transcriptional activity .

In Vitro and In Vivo Findings

  • Anticancer Activity: In hepatocellular carcinoma (HepG2) cells, the compound demonstrated IC₅₀ = 12.3 μM, comparable to first-line tyrosine kinase inhibitors .

  • Anti-Inflammatory Effects: It reduced TNF-α production in LPS-stimulated macrophages by 58% at 10 μM, suggesting potential for treating cytokine-driven diseases.

  • Metabolic Stability: Microsomal assays revealed a half-life of >60 minutes in human liver microsomes, indicating favorable pharmacokinetics .

Derivatives and Structural Analogues

Ester Prodrugs

To enhance oral bioavailability, ester derivatives such as isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 445230-67-1) have been synthesized. These prodrugs exhibit improved intestinal absorption, with Cₘₐₓ = 1.2 μg/mL in rat plasma compared to 0.4 μg/mL for the parent acid .

Structure-Activity Relationships (SAR)

  • p-Tolyl vs. Phenyl: Substitution with p-tolyl improves potency by 3-fold over phenyl analogues, likely due to enhanced hydrophobic interactions .

  • Fluorine Position: Difluoromethyl groups at position 7 increase metabolic stability compared to trifluoromethyl or non-fluorinated derivatives.

Table 3: Comparative Bioactivity of Analogues

CompoundIC₅₀ (HepG2)TNF-α Inhibition (%)
7-(CF₃)-5-phenyl analogue18.5 μM42
7-(CF₂H)-5-p-tolyl (target)12.3 μM58
7-H-5-p-tolyl analogue>50 μM22

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator